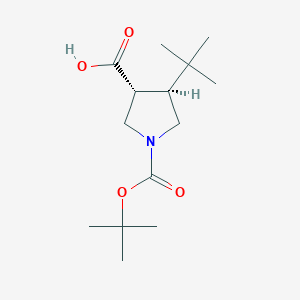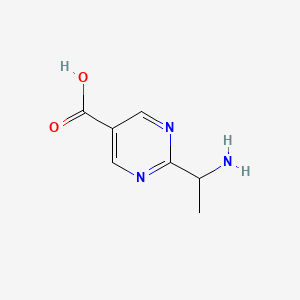
N-Acetyl-L-leucyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-leucyl-L-alanine is a compound that belongs to the class of N-acetylated amino acids It is a derivative of L-leucine and L-alanine, two essential amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Acetyl-L-leucyl-L-alanine can be synthesized through the acetylation of L-leucine and L-alanine. The reaction typically involves the use of acetic anhydride as the acetylating agent in an aqueous solution. The reaction proceeds efficiently when the reaction mixture is heated to temperatures between 50°C and 70°C .
Industrial Production Methods: In industrial settings, the production of N-acetylated amino acids, including this compound, often involves the use of acetic anhydride in combination with water or a mixture of water and pyridine. This method allows for the efficient acetylation of amino acids, producing the desired N-acetyl derivatives .
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-L-leucyl-L-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetic anhydride, water, and pyridine. The reaction conditions typically involve heating the reaction mixture to facilitate the acetylation process .
Major Products Formed: The major products formed from the reactions involving this compound include its acetylated derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-L-leucyl-L-alanine has several scientific research applications. It is used as a substrate for the identification, differentiation, and characterization of aminoacylase and amidohydrolase enzymes . Additionally, it has been studied for its effects on cytosolic and mitochondrial reduction-oxidation sensitive green fluorescent protein (roGFP) .
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-leucyl-L-alanine involves its interaction with specific molecular targets and pathways. Acetylation of L-leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch in transporters enhances the compound’s pharmacokinetic and pharmacodynamic properties, making it more effective as a drug .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-Acetyl-L-leucyl-L-alanine include N-Acetyl-L-leucine and N-Acetyl-L-alanine . These compounds share similar structures and properties but differ in their specific applications and mechanisms of action.
Uniqueness: This compound is unique due to its specific acetylation pattern and its ability to interact with multiple transporters, enhancing its pharmacokinetic properties . This makes it a promising candidate for the development of new therapeutic agents for various medical conditions .
Propiedades
Número CAS |
91211-88-0 |
|---|---|
Fórmula molecular |
C11H20N2O4 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H20N2O4/c1-6(2)5-9(13-8(4)14)10(15)12-7(3)11(16)17/h6-7,9H,5H2,1-4H3,(H,12,15)(H,13,14)(H,16,17)/t7-,9-/m0/s1 |
Clave InChI |
IVVOEMXWWNFLLC-CBAPKCEASA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
![N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13576263.png)

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13576285.png)

![6-[(Tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13576297.png)

